molecular formula C14H15NO2 B14399773 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester CAS No. 88221-10-7

2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester

Cat. No.: B14399773
CAS No.: 88221-10-7
M. Wt: 229.27 g/mol
InChI Key: HJABZKVWSXXFAN-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with an alcohol derivative of 3-(1-methyl-1H-indol-3-yl). The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be conducted under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving indole derivatives, which are important in various biological processes.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The indole ring in its structure allows it to interact with various enzymes and receptors, potentially affecting biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(1H-indol-3-yl)-, ethyl ester: Lacks the methyl group on the indole ring.

    2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, methyl ester: Has a methyl ester group instead of an ethyl ester group.

Uniqueness

The presence of the methyl group on the indole ring and the ethyl ester group makes 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester unique. These structural features can influence its reactivity and interactions with biological targets, potentially making it more effective in certain applications compared to its similar compounds.

Properties

CAS No.

88221-10-7

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(1-methylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3

InChI Key

HJABZKVWSXXFAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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